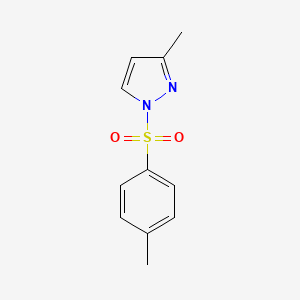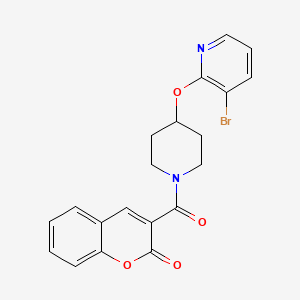
1-Naphthalen-2-yl-ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Naphthalen-2-yl-ethanethiol” is a chemical compound with the CAS Number: 100519-58-2 . It has a molecular weight of 188.29 . The IUPAC name for this compound is 1-(2-naphthyl)ethanethiol .
Synthesis Analysis
The synthesis of compounds similar to “1-Naphthalen-2-yl-ethanethiol” has been reported in the literature. For instance, the synthesis and molecular structure investigation of (E)-3-mesityl-1-(naphthalen-2-yl)prop-2-en-1-one is reported . The structure of the title compound is confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .
Molecular Structure Analysis
The molecular structure of “1-Naphthalen-2-yl-ethanethiol” has been analyzed using various methods. The InChI Code for this compound is 1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 . The InChI key is YTAMZLMXADCCGQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Naphthalen-2-yl-ethanethiol” include a melting point of 37-38 degrees Celsius .
Applications De Recherche Scientifique
Fluorescence Enhancement in Nanoclusters
A key application of 1-Naphthalen-2-yl-ethanethiol is found in the synthesis of Au25 nanoclusters, where it serves as a protective ligand. These nanoclusters exhibit enhanced fluorescence, presenting two luminescence bands with a significantly higher quantum yield compared to clusters protected by 2-phenylethanethiolate. The study suggests that the surface ligands, including 1-Naphthalen-2-yl-ethanethiol, play a crucial role in the origin of fluorescence, highlighting its potential in developing highly efficient fluorescent materials for various applications, including imaging and sensing (Wang et al., 2014).
Photochemical Reactions
Another application is observed in the photo-Claisen-type rearrangement of aryl naphthylmethyl ether. Utilizing 1-Naphthalen-2-yl-ethanethiol in a microreactor/flow system enhances the efficiency and selectivity of the photochemical reaction. This process demonstrates the compound's role in facilitating controlled photochemical reactions, which is valuable in the synthesis of complex organic compounds with improved yields and selectivity (Maeda et al., 2012).
Biocatalytic Asymmetric Synthesis
The compound also finds application in the biocatalytic asymmetric synthesis of β-adrenergic receptor blocker precursors. A study using Lactobacillus curvatus as a biocatalyst for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to 2-bromo-1-(naphthalen-2-yl)ethanol illustrates its potential in the enantioselective synthesis of pharmaceutically relevant compounds. This approach underscores the compound's importance in green chemistry, providing an environmentally friendly and efficient method for producing enantiomerically pure substances (Taşdemir et al., 2020).
Anticonvulsant Activity Evaluation
Further research into naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives has unveiled potential anticonvulsant agents. The study showcases the synthesis and pharmacological evaluation of these compounds, highlighting the versatility of 1-Naphthalen-2-yl-ethanethiol derivatives in the development of new therapeutic agents. Notably, some synthesized compounds exhibit significant delays in the onset of convulsions and prolongation of survival time, comparing favorably with phenobarbital, a standard anticonvulsant medication (Ghareb et al., 2017).
Propriétés
IUPAC Name |
1-naphthalen-2-ylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAMZLMXADCCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yl-ethanethiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


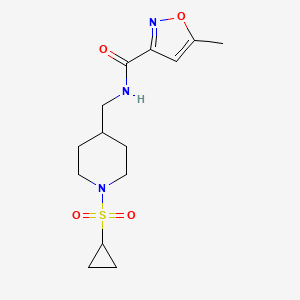
![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)
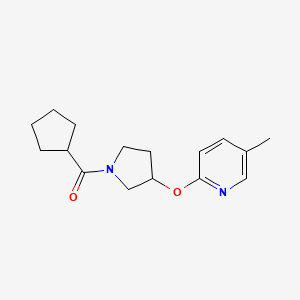
![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)
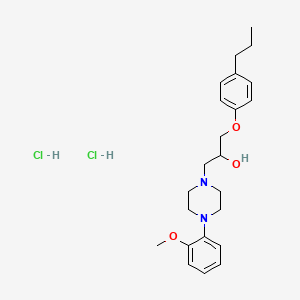
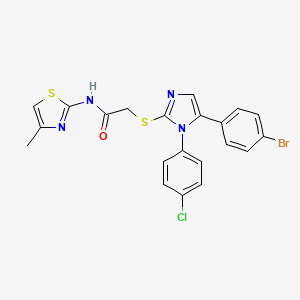
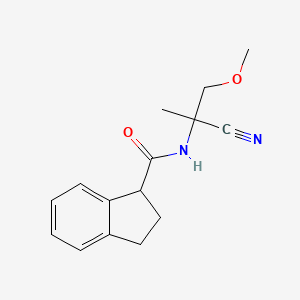

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B2638728.png)
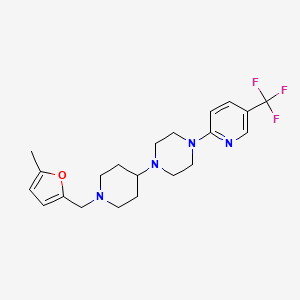
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2638731.png)
